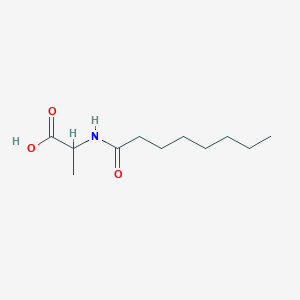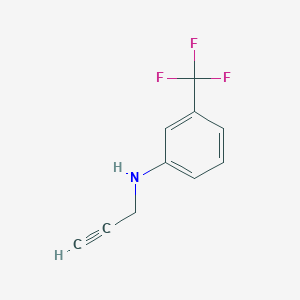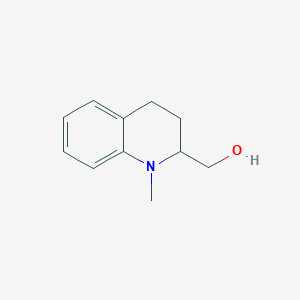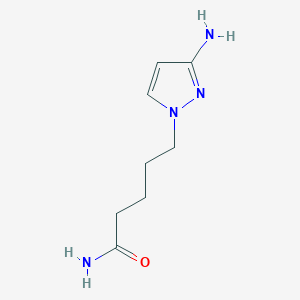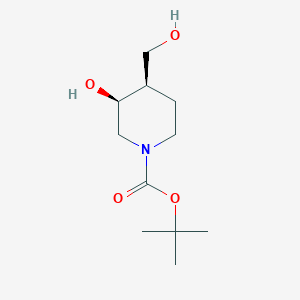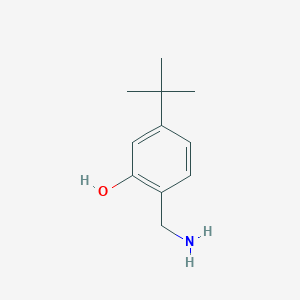
2-(Aminomethyl)-5-tert-butylphenol, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-tert-butylphenol, AldrichCPR is an organic compound that features a phenolic structure with an aminomethyl group at the second position and a tert-butyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-tert-butylphenol, AldrichCPR can be achieved through several methods. One common approach involves the nitration of 5-tert-butylphenol followed by reduction to form the corresponding amine. The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogenation catalysts for the reduction step .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a ruthenium complex as a homogeneous catalyst in ethanol under a hydrogen atmosphere. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-tert-butylphenol, AldrichCPR undergoes various chemical reactions,
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-5-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
PWOCHOFQRPPKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)
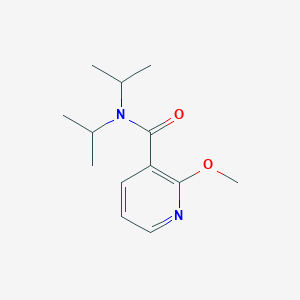
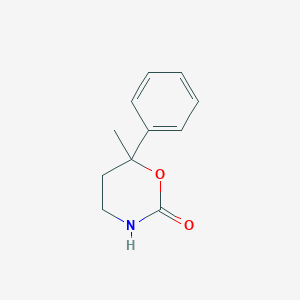
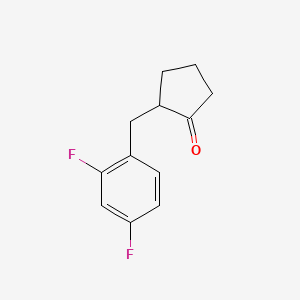
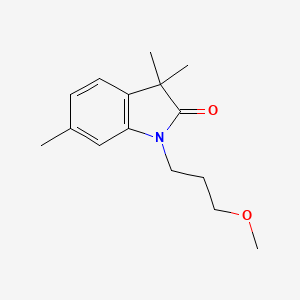
![N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide](/img/structure/B8635300.png)
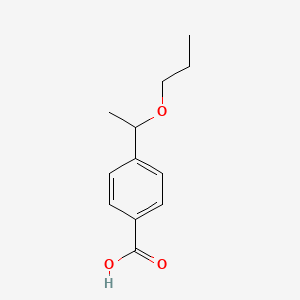
![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
